

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Lys(biotinyl-e-aminocaproyl)-OH is a key biotinylation reagent utilized in solid-phase peptide synthesis (SPPS). This modified lysine derivative allows for the precise incorporation of a biotin label at a specific site within a peptide sequence. The biotin moiety is attached to the lysine side chain via a 6-carbon atom spacer (ϵ -aminocaproyl), which serves to minimize steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin. The N- α -amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based peptide synthesis strategies.[1] This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Core Properties

The physical and chemical properties of **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** are summarized in the table below. These properties are essential for its handling, storage, and use in experimental procedures.

Property	Value
CAS Number	160158-05-4[1][2][3][4][5]
Molecular Formula	C ₃₇ H ₄₉ N ₅ O ₇ S[1][2][4]
Molecular Weight	707.88 g/mol [1][3]
Appearance	White to off-white or slight yellow to beige powder[1]
Purity	≥90.0% (HPLC), ≥98% (TLC)[1]
Solubility	Soluble in DMF (may require up to 10% to ensure ideal solubility).[1] It is recommended to use NMP or NMP/DMSO as solvents for Fmoc-Lys(biotin)-OH and its derivatives.
Storage	-20°C[2][4] or 2-30°C[1]

Applications in Research and Drug Development

The primary application of **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** is in the synthesis of biotin-labeled peptides. These labeled peptides are invaluable tools in various research and drug development areas:

- **Affinity Purification:** Biotinylated peptides can be used to isolate and purify their binding partners from complex biological mixtures using avidin or streptavidin-conjugated resins.
- **Immunoassays and Histochemistry:** The high-affinity interaction between biotin and streptavidin provides a sensitive detection method in techniques like ELISA, Western blotting, and immunohistochemistry.
- **Receptor Localization and Trafficking Studies:** By tracking the biotin label, researchers can study the localization, movement, and internalization of peptide ligands and their receptors.
- **Drug Delivery:** The biotin tag can be used to target drugs to specific cells or tissues that express biotin receptors.

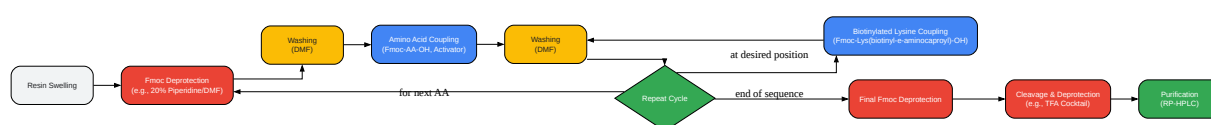
- Biosensor Development: **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** can be utilized in the development of ferrocene-based biosensors.[4]

Experimental Protocols

The incorporation of **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** into a peptide sequence follows the standard workflow of Fmoc solid-phase peptide synthesis.

I. Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for synthesizing a biotinylated peptide using **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** is depicted in the diagram below.



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Caption: Workflow for Fmoc solid-phase peptide synthesis incorporating a biotinylated lysine.

II. Detailed Protocol for Incorporation of Fmoc-Lys(biotinyl-e-aminocaproyl)-OH

This protocol assumes a standard manual Fmoc-SPPS procedure on a 0.1 mmol scale.

Materials:

- Fmoc-protected amino acid resin (e.g., Wang, Rink Amide)
- **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH**

- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Piperidine
- Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
- Diisopropylethylamine (DIEA)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.
- Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
- Coupling of **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH**:
 - In a separate vial, dissolve **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** (2-4 equivalents relative to resin loading) and an equivalent amount of coupling reagent (e.g., HBTU) in DMF.
 - Add DIEA (2-4 equivalents) to the activation mixture.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or be repeated.
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
- Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Washing: Wash the resin with DMF followed by DCM and dry the resin under vacuum.

III. Cleavage and Deprotection

Procedure:

- Prepare a fresh cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Incubate the mixture at room temperature for 2-3 hours with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
- Dry the crude peptide pellet under vacuum.

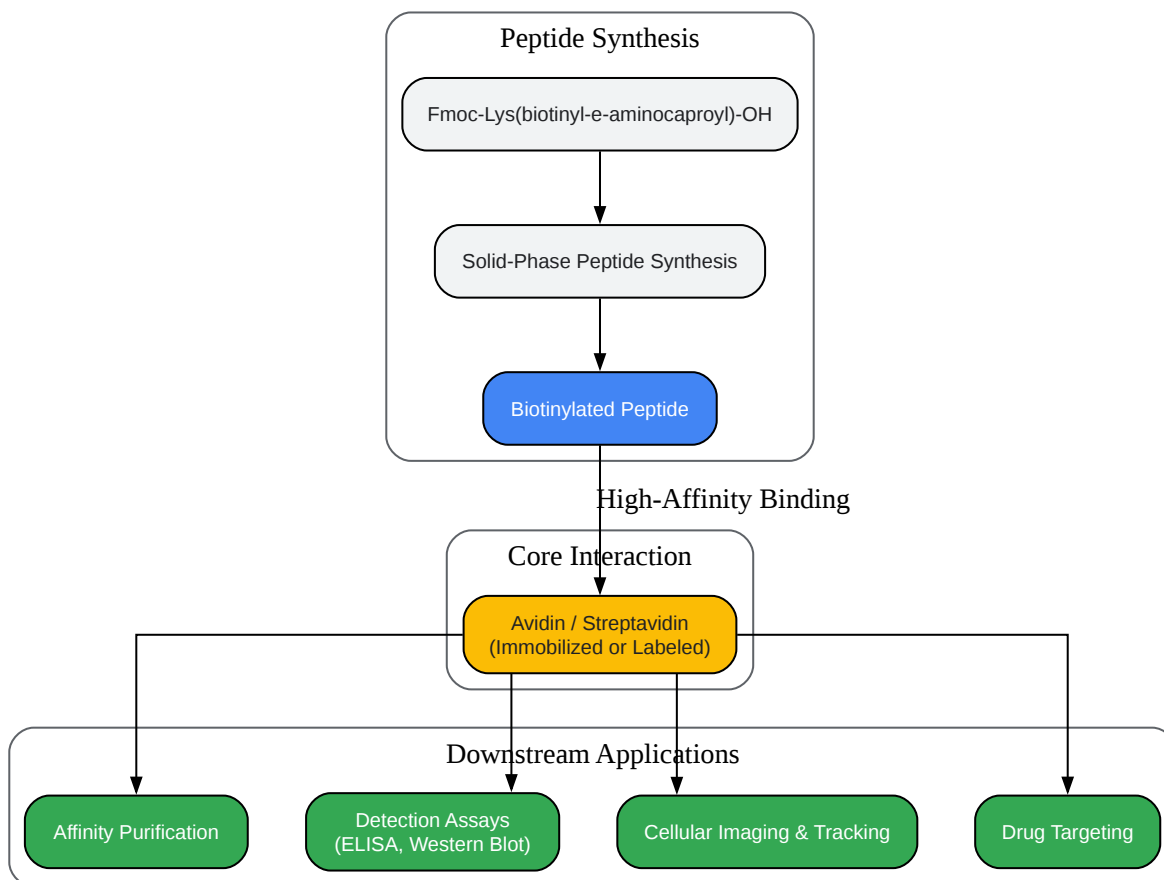
IV. Purification of the Biotinylated Peptide

Procedure:

- Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
- Collect the fractions containing the desired biotinylated peptide.
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
- Lyophilize the pure fractions to obtain the final biotinylated peptide as a white fluffy powder.

Logical Relationships in Biotinylated Peptide Applications

The utility of peptides synthesized with **Fmoc-Lys(biotinyl-e-aminocaproyl)-OH** is based on the highly specific and strong interaction between biotin and avidin/streptavidin. This relationship enables a variety of downstream applications.



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Caption: Logical flow from synthesis to application of biotinylated peptides.

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References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 4. technoprocur.cz [technoprocur.cz]
- 5. researchgate.net [researchgate.net]
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